Sagittatoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

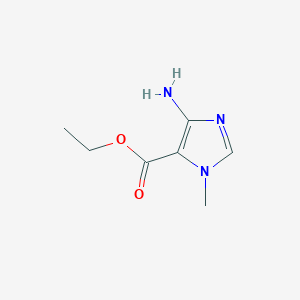

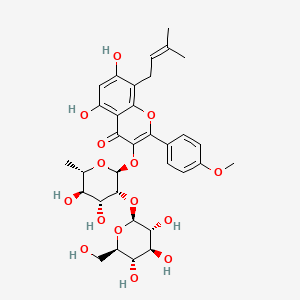

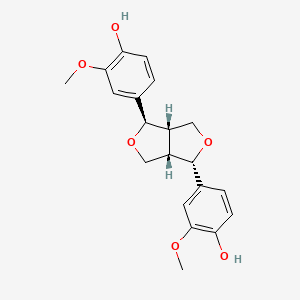

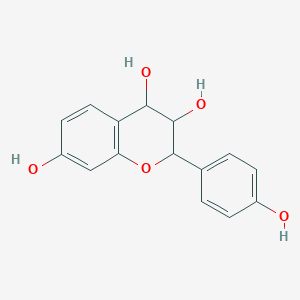

Sagittatoside A is a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimdii) . It is also known as Icariin-A .

Synthesis Analysis

Sagittatoside A is one of the bioactive compounds found in Epimedium, a traditional Chinese herb . It is synthesized through a series of enzymatic reactions. For instance, β-xylosidase from Dictyoglomus thermophilum DSM3960 converts epimedin B into sagittatoside B .Molecular Structure Analysis

Sagittatoside A has a molecular formula of C33H40O15 . It is a flavonoid glycoside, which means it contains a sugar moiety attached to a flavonoid structure .Chemical Reactions Analysis

Sagittatoside A can induce apoptosis in HepG2 cells, a type of liver cancer cell . This is likely related to the induction of the intrinsic apoptosis pathway .Physical And Chemical Properties Analysis

Sagittatoside A is a yellow powder . It has a molecular weight of 676.67 . Due to its structural characteristics, it has poor membrane permeability and low water solubility .Applications De Recherche Scientifique

Hepatotoxicity Research

Sagittatoside A is one of the flavonoid constituents of Herba Epimedii, which is related to the hepatotoxicity of this herb . It has been found that Sagittatoside A can induce apoptosis in HepG2 cells, which is likely to be closely related to the induction of the intrinsic apoptosis pathway . After metabolic incubation, the Sagittatoside A metabolism mixture could still induce apoptosis due to less metabolic elimination .

Pharmacokinetic Studies

Sagittatoside A is one of the twelve bioactive compounds in Epimedium that can be quantified in rat plasma using a reliable HPLC-MS/MS method . This method has been applied to evaluate the pharmacokinetic study of these compounds after oral administration of Epimedium extract in rats .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Sagittatoside A, a natural compound isolated from traditional Chinese herb Yinyanghuo (Herba Epimdii), primarily targets the Estrogen/progestogen Receptor . It selectively activates the estrogen response element (ERE)-luciferase activity via ERα .

Mode of Action

Sagittatoside A interacts with its primary target, the Estrogen/progestogen Receptor, by selectively activating the estrogen response element (ERE)-luciferase activity via ERα . This interaction results in changes in the receptor’s activity, which can have downstream effects on various cellular processes.

Biochemical Pathways

The biochemical pathways affected by Sagittatoside A are primarily related to the Estrogen/progestogen Receptor and its downstream effects . The compound’s interaction with the receptor can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound undergoes metabolism in the liver . The metabolic stability of Sagittatoside A was determined after incubation with different kinds of liver microsomes

Result of Action

Sagittatoside A has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . It influences the expression of key proteins, including Bax, Bcl-2, Caspase-3, and Caspase-9 . These proteins play crucial roles in the process of apoptosis, a form of programmed cell death.

Action Environment

The action of Sagittatoside A can be influenced by environmental factors, particularly those related to metabolism. For instance, the compound’s ability to induce apoptosis in HepG2 cells can be affected by liver microsome incubation, which simulates the metabolic environment of the liver . After metabolic incubation, Sagittatoside A could still induce apoptosis due to less metabolic elimination .

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Sagittatoside A and where is it found?

A1: Sagittatoside A is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]

Q2: How does Sagittatoside A compare to other similar compounds in Epimedii Folium in terms of bioactivity?

A3: Sagittatoside A demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that Sagittatoside A and its related compounds exhibit significant anti-osteoporosis activity. []

Q3: What are the potential therapeutic applications of Sagittatoside A?

A4: Research suggests that Sagittatoside A holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []

Q4: What is the mechanism of action of Sagittatoside A in relation to bone health?

A5: Although the exact mechanism is still under investigation, studies suggest Sagittatoside A may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []

Q5: How is Sagittatoside A metabolized in the body?

A6: While research on Sagittatoside A metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []

Q6: What are the limitations of the current research on Sagittatoside A?

A8: Much of the research on Sagittatoside A's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.

Q7: What analytical techniques are used to study Sagittatoside A?

A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)